Kerriamycin B

Description

Significance of Microbial Secondary Metabolites in Biological Discovery

Microorganisms are a prolific source of natural products that have profoundly impacted human health and well-being. nih.gov These organisms, including bacteria and fungi, synthesize a vast array of organic compounds known as secondary metabolites. hilarispublisher.com Unlike primary metabolites, which are essential for growth and reproduction, secondary metabolites are not directly involved in these fundamental processes but serve crucial roles in ecological interactions, such as defense mechanisms. hilarispublisher.com The chemical diversity of these compounds is remarkable, ranging from relatively simple molecules to complex structures. hilarispublisher.com

Historically, microbial secondary metabolites have been one of the most important sources for the discovery and development of new drugs. frontiersin.org Microbes produce thousands of biologically active compounds; it is estimated that 45% of these originate from actinobacteria, 38% from fungi, and 17% from unicellular bacteria. nih.gov This natural chemical library has yielded many of the antibiotics, anticancer agents, and immunosuppressants used in clinical practice today. nih.govmdpi.com The discovery of penicillin from the fungus Penicillium notatum marked a turning point in medicine and initiated a large-scale search for other microbial-derived drugs. mdpi.com

The exploration of microorganisms for bioactive compounds continues to be a vital area of research. frontiersin.org Scientists are exploring novel environments, such as high-altitude hydrothermal systems, to find rare or uncultured microbes that may produce previously unknown secondary metabolites. frontiersin.org Furthermore, advances in genome mining have revealed a vast, untapped reservoir of biosynthetic gene clusters (BGCs) in microbial genomes, indicating a potential for discovering new biochemistries and molecules with valuable applications. researchgate.net This ongoing search is critical for addressing pressing medical needs, including the rise of multi-drug resistant infections. nih.govresearchgate.net

Classification and Structural Features of Kerriamycin B within Anthracycline and Angucycline Antibiotics

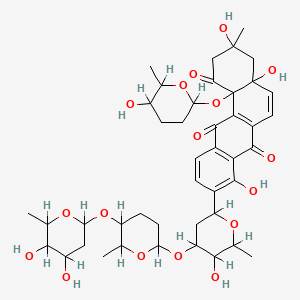

This compound is a natural product that belongs to the angucycline class of antibiotics, a major subgroup of polyketide compounds. ontosight.aiontosight.ai Angucyclines are known for their complex structures and diverse biological activities. ontosight.ai They are characterized by a distinctive angularly fused tetracyclic benz[a]anthracene core. researchgate.net Many angucyclines are produced by bacteria of the genus Streptomyces. researchgate.net

Structurally, this compound, which is also known as Urdamycin A, possesses a complex benz[a]anthracene skeleton decorated with sugar moieties. ontosight.aiontosight.ai The aglycone, or non-sugar portion, of the molecule is known as urdamycinone A. Attached to this core are sugar units, which are critical for the compound's biological activity. Specifically, the structure of this compound includes a C-9-linked trisaccharide and a C-12b-linked L-rhodinose residue. This intricate assembly of aromatic rings and sugar chains contributes to its unique biological properties. ontosight.ai

Angucyclines are related to anthracyclines, another important class of polyketide antibiotics known for their potent anticancer properties. researchgate.netontosight.ai While both classes are derived from type II polyketide synthase (PKS) pathways, they differ in their final cyclized structures. researchgate.netnih.gov Anthracyclines typically have a linear tetracyclic ring system, whereas angucyclines have the characteristic angular arrangement. researchgate.netnih.gov The biosynthetic pathways of these compounds have been studied intensively, allowing for the generation of novel derivatives through genetic engineering. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Alternate Name | Urdamycin A | ontosight.aiontosight.ainih.gov |

| Molecular Formula | C₄₃H₅₆O₁₇ | ontosight.ainih.gov |

| Molecular Weight | 844.9 g/mol | nih.gov |

| Exact Mass | 844.35175031 Da | nih.gov |

| Chemical Class | Angucycline, Polyketide | ontosight.aiontosight.ai |

| Super Class | Benzenoids | naturalproducts.net |

Historical Context of this compound Isolation and Initial Research Directions

This compound was first isolated from the cultured broth of a microbial strain, initially identified as Streptomyces violaceolatus. nih.gov The discovery was the result of a screening effort of 1,839 microbial samples aimed at identifying new inhibitors of a specific cellular process. nih.gov

Initial research demonstrated that this compound possessed antibacterial activity, particularly against Gram-positive bacteria. nih.gov However, a more specific and significant finding from early studies was its ability to inhibit protein SUMOylation. nih.govnih.govriken.jp SUMOylation is a critical post-translational modification where a Small Ubiquitin-like Modifier (SUMO) protein is attached to a target protein, regulating its function, localization, or stability. nih.govspandidos-publications.com The process is carried out by a cascade of enzymes: an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase. nih.govspandidos-publications.com

Subsequent mechanistic studies revealed that this compound specifically blocks the formation of the E1-SUMO intermediate, a crucial initial step in the SUMOylation cascade. nih.govresearchgate.net By targeting the SUMO-activating enzyme (E1), it effectively disrupts the entire pathway. mdpi.com This was a significant discovery, as aberrant SUMOylation has been linked to various diseases, including cancer. researchgate.netnih.govbiorxiv.org This initial research direction positioned this compound not just as an antibiotic, but as a valuable tool for studying cellular pathways and a potential lead for developing therapeutic agents that target the SUMOylation process. nih.govmdpi.com

Propriétés

Numéro CAS |

98474-21-6 |

|---|---|

Formule moléculaire |

C43H56O17 |

Poids moléculaire |

844.9 g/mol |

Nom IUPAC |

(3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C43H56O17/c1-18-25(44)8-10-32(55-18)60-43-30(46)16-41(5,52)17-42(43,53)13-12-24-35(43)40(51)23-7-6-22(38(49)34(23)39(24)50)28-15-29(37(48)21(4)54-28)59-31-11-9-27(19(2)56-31)58-33-14-26(45)36(47)20(3)57-33/h6-7,12-13,18-21,25-29,31-33,36-37,44-45,47-49,52-53H,8-11,14-17H2,1-5H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,31-,32-,33-,36+,37+,41-,42-,43-/m0/s1 |

Clé InChI |

FJSYXNOFZQFOAN-FXPMUEKOSA-N |

SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O |

SMILES isomérique |

C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O)(C)O)O |

SMILES canonique |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O |

Autres numéros CAS |

98474-21-6 |

Synonymes |

kerriamycin B urdamycin A |

Origine du produit |

United States |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for organic structure determination, providing detailed information about the atomic connectivity and stereochemistry of molecules.

One-dimensional (1D) NMR experiments, particularly proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental data on the chemical environment of nuclei. ¹H NMR spectra reveal the number of different types of protons, their chemical shifts (indicating electronic environment), and through spin-spin coupling (J-coupling), information about neighboring protons, thereby establishing direct connectivity. ¹³C NMR provides information on the carbon backbone, including the presence of different functional groups such as carbonyls and quaternary carbons.

Two-dimensional (2D) NMR techniques are crucial for resolving complex structures by establishing correlations between nuclei. Experiments such as Correlation Spectroscopy (COSY) reveal proton-proton couplings through bonds, mapping out spin systems. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) detects longer-range couplings (typically 2-3 bonds) between protons and carbons, which are invaluable for connecting different molecular fragments and assigning quaternary carbons. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about through-space proximity between protons, which is essential for determining relative stereochemistry.

For Kerriamycin B, ¹H NMR data has provided initial insights into its isotetracenone core. Characteristic signals observed in CDCl₃ include an aromatic proton at δ 9.09 (singlet), another aromatic proton at δ 7.45 (doublet, J=2.5 Hz), and a benzyl group exhibiting signals at δ 5.33 (singlet) for two protons . These assignments are critical for building the molecular framework. While detailed NMR data for the sugar moieties of this compound were not explicitly detailed in the accessible literature, studies on related kerriamycins have shown that NMR spectral analysis, often combined with chemical degradation, was instrumental in identifying the common chromophore (aquayamycin) and elucidating the structures of the attached hexoses tandfonline.comtandfonline.comoup.comcapes.gov.br.

Table 1: ¹H NMR Data for this compound (Isotetracenone Core)

| Chemical Shift (δ, ppm) | Multiplicity | Integration (H) | Assignment |

|---|---|---|---|

| 9.09 | s | 1 | Aromatic proton |

| 7.45 | d | 1 | Aromatic proton |

Note: Detailed ¹H and ¹³C NMR data for the sugar moieties of this compound were not explicitly provided in the accessible search snippets.

The complexity of molecules like this compound often necessitates the application of more advanced NMR pulse sequences to obtain unambiguous structural assignments. Techniques such as HSQC, HMBC, and COSY are fundamental in establishing connectivity and confirming the proposed structure. For instance, 2D C-H correlation and Long-Range Selective Proton Decoupling (LSPD) experiments have been employed in the structural elucidation of related angucycline antibiotics, providing crucial long-range connectivities tandfonline.com. Similarly, COSY and HMBC correlations are vital for linking different parts of a molecule and assigning signals to specific atoms, as seen in the characterization of similar compounds nih.gov.

Furthermore, computational NMR methods, such as Density Functional Theory (DFT) calculations for predicting chemical shifts and coupling constants, can serve as a powerful complementary tool. These calculations can aid in validating experimental assignments, especially when dealing with limited sample quantities or complex spectral data, thereby enhancing the confidence in structural elucidation nih.gov.

1D and 2D NMR Experiments for Connectivity and Stereochemistry

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, and its tandem capabilities provide insights into fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental formula of a molecule. By precisely measuring the mass-to-charge ratio (m/z) of ions, HRMS can distinguish between molecules with very similar nominal masses but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound has yielded an observed [M+H]⁺ ion at m/z 629.7. This mass is consistent with the proposed molecular formula of C₃₄H₄₀N₄O₈S, thereby confirming its elemental composition .

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion Type | Observed m/z | Proposed Molecular Formula |

|---|

Note: Source lists a different molecular formula (C₄₃H₅₆O₁₇) and molecular weight (844.91) for this compound, which appears to be inconsistent with other findings and may refer to a different compound or an error. The data from source is used here as it is directly attributed to this compound.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected precursor ions into smaller product ions. This process is akin to a molecular "fingerprinting" technique, where the resulting fragmentation patterns provide crucial information about the molecule's structure, including the sequence of subunits or the presence of specific functional groups. Techniques such as Collision-Induced Dissociation (CID) are commonly used to induce fragmentation by colliding precursor ions with inert gas molecules wikipedia.orgnationalmaglab.org. By analyzing the masses and relative abundances of these fragment ions, researchers can deduce the connectivity and arrangement of atoms within the molecule. While MS/MS is a powerful tool for structural elucidation, specific fragmentation data for this compound was not detailed in the provided search results.

High-Resolution Mass Spectrometry for Elemental Composition Analysis

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the stereochemistry and conformational aspects of chiral molecules nih.govlibretexts.orgwikipedia.org. It operates on the principle of differential absorption of left- and right-circularly polarized light by molecules possessing chirality. Optically active molecules, by definition, interact differently with these two forms of polarized light, resulting in a measurable difference in absorption nih.govwikipedia.orgmdpi.com. This phenomenon provides direct insights into the presence of stereocenters and the three-dimensional arrangement of atoms within a molecule.

The kerriamycins, including this compound, are complex natural products derived from Streptomyces violaceolatus tandfonline.com. Structural elucidation studies have revealed that these compounds are composed of a common chromophore, aquayamycin, linked to sugar moieties tandfonline.comvulcanchem.com. The presence of sugar units, such as olivose in this compound tandfonline.com, inherently introduces chiral centers into the molecule. While specific CD spectral data for this compound were not extensively detailed in the reviewed literature, the established chirality of related compounds like Kerriamycin A, indicated by its specific optical rotation of +55° (c 0.1, MeOH) vulcanchem.com, suggests that this compound also possesses significant stereochemical features.

CD spectroscopy, when applied to molecules like this compound, can therefore provide critical information regarding:

Absolute Configuration: By comparing experimental CD spectra with theoretical calculations or spectra of known standards, the absolute configuration of stereocenters can be determined.

Conformational Analysis: Changes in the molecular conformation, often influenced by solvent or binding events, can lead to detectable alterations in the CD spectrum, providing insights into dynamic structural behavior.

Chiral Purity: CD can be used to assess the enantiomeric purity of a chiral compound.

The characteristic CD spectra arise from electronic transitions within chromophores that are influenced by the molecule's chiral environment. For natural products containing conjugated systems, such as the isotetracenone core of kerriamycins, CD spectroscopy can reveal detailed information about the spatial arrangement of these chromophoric units and their associated chiral centers libretexts.orgwikipedia.orgtandfonline.comvulcanchem.com.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, offers complementary insights into the molecular structure by probing the vibrational modes of chemical bonds nih.govmdpi.com. These techniques are indispensable for identifying the presence and environment of specific functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For a vibration to be IR active, it must result in a change in the molecule's dipole moment nih.govmdpi.com. This sensitivity makes IR particularly adept at detecting polar functional groups such as hydroxyl (-OH), carbonyl (C=O), amine (-NH), and ether (C-O) groups. The specific frequencies (wavenumbers) at which these absorptions occur serve as characteristic "fingerprints" for these functionalities nih.govfrontiersin.org.

Raman Spectroscopy: Raman spectroscopy, conversely, relies on the inelastic scattering of incident light. Vibrations are Raman active if they cause a change in the molecule's polarizability nih.govmdpi.com. This technique is highly sensitive to non-polar bonds, such as carbon-carbon double bonds (C=C) and triple bonds (C≡C), as well as skeletal vibrations. While IR and Raman spectra are often complementary, with vibrations active in one typically being weak or inactive in the other (especially in molecules with symmetry), both provide detailed information about the molecular framework and functional groups nih.govspectroscopyonline.com.

The structural elucidation of Kerriamycin A, which shares a common chromophore with this compound, has provided valuable data regarding the functional groups present in this class of compounds tandfonline.comvulcanchem.com. The IR spectrum of Kerriamycin A, for instance, exhibits characteristic absorption bands that are indicative of specific functional groups.

Table 1: Representative IR Absorption Bands for Kerriamycin A

| Wavenumber (cm⁻¹) | Functional Group Assignment | Source |

| 3430 | Hydroxyl (-OH) stretch | vulcanchem.com |

| 1725 | Carbonyl (C=O) stretch | vulcanchem.com |

| 1655 | Conjugated Carbonyl/Amide | vulcanchem.com |

| 1637 | Alkene (C=C) stretch | vulcanchem.com |

These findings suggest that this compound, possessing a similar structural foundation, would also exhibit characteristic IR absorptions corresponding to hydroxyl groups (from sugar moieties and potentially other hydroxyls), carbonyl groups within its isotetracenone core, and alkene functionalities. Raman spectroscopy would further complement this by providing information on the C-C stretching modes within the polycyclic structure and any C=C bonds. Together, IR and Raman spectroscopy are vital for confirming the presence of these key functional groups and substantiating the proposed molecular structure of this compound.

Compound List:

Kerriamycin A

this compound

Kerriamycin C

Aquayamycin

Sipanmycin A

Sipanmycin B

Molecular Mechanisms of Biological Activity

Antimicrobial Mechanisms of Action (In Vitro)

Research into the antimicrobial mechanisms of Kerriamycin B has identified distinct pathways through which it can inhibit microbial growth and survival.

The bacterial cell wall, primarily composed of peptidoglycan, is a critical structure that provides mechanical strength and maintains cell shape, protecting bacteria from osmotic lysis. Many established antibiotics target the biosynthesis or integrity of this layer, offering selective toxicity as mammalian cells lack a cell wall lumenlearning.comnih.govmdpi.comscienceopen.combasicmedicalkey.com. These agents typically interfere with peptidoglycan synthesis by inhibiting enzymes involved in precursor formation, polymerization, or cross-linking basicmedicalkey.comlibretexts.orgbiorxiv.orgnih.gov. Examples include β-lactams, which inhibit penicillin-binding proteins (PBPs) responsible for cross-linking, and glycopeptides, which bind to the D-Ala-D-Ala terminus of peptidoglycan precursors lumenlearning.commdpi.comscienceopen.combasicmedicalkey.com.

However, based on the available scientific literature, there is no direct evidence or reported mechanism linking this compound to the disruption of bacterial cell wall synthesis. The primary identified mechanisms for this compound involve other cellular processes.

A significant antimicrobial mechanism identified for this compound is its potent inhibition of cysteine synthase (CS) in certain pathogens. Cysteine synthase is a crucial enzyme in the de novo L-cysteine biosynthetic pathway, which is essential for microbial survival, proliferation, and antioxidant defense researchgate.net. This pathway is notably absent in humans, making CS an attractive target for therapeutic intervention against infections.

Studies have demonstrated that Kerriamycins B and C are highly effective inhibitors of Entamoeba histolytica cysteine synthase (EhCS1 and EhCS3) researchgate.netnih.gov. These compounds, along with aggreticin, were found to be the most potent inhibitors of EhCS, exhibiting IC50 values in the range of 0.31–1.2 μM nih.gov. Research suggests that the naphthoquinone substructure common to these inhibitors is critical for their inhibitory activity, while the attached sugar moieties may play a less significant role in binding to the enzyme's active site researchgate.netnih.gov.

Table 1: this compound Inhibition of Entamoeba histolytica Cysteine Synthase

| Compound Name | Target Enzyme(s) | IC50 (μM) | Reference(s) |

| This compound | Entamoeba histolytica Cysteine Synthase (EhCS1/EhCS3) | 0.31 – 1.2 | researchgate.netnih.gov |

| Kerriamycin C | Entamoeba histolytica Cysteine Synthase (EhCS1/EhCS3) | 0.31 – 1.2 | researchgate.netnih.gov |

| Aggreticin | Entamoeba histolytica Cysteine Synthase (EhCS1/EhCS3) | 0.31 – 1.2 | researchgate.netnih.gov |

In contrast to its role in cysteine synthase inhibition, other research has identified this compound as a potent inhibitor of protein SUMOylation, specifically targeting the SUMO-activating enzyme (E1) nih.govdntb.gov.uaescholarship.org. This mechanism affects protein localization, stability, and activity, contributing to its diverse biological effects, including potential anticancer properties ontosight.ai.

Structure-activity Relationship Sar Studies of Kerriamycin B Analogues

Role of Glycosidic Moieties in Target Recognition and Potency

Glycosidic moieties are known to be critical for the target recognition and potency of many natural products, including angucycline antibiotics like Kerriamycin B rsc.org. This compound is characterized by a polyketide backbone with multiple sugar moieties . Urdamycin A, structurally related to this compound, features a C-9-linked trisaccharide (D-olivose-L-rhodinose-D-olivose) and a C-12b-linked L-rhodinose residue, which are described as critical for its bioactivity . Modifications to glycosylation patterns in related compounds, such as the production of urdamycins I-K by ΔurdGT2 mutants, have been shown to alter potency . These sugar units are likely involved in specific interactions with the target protein or cellular machinery, influencing how effectively the compound can bind and exert its inhibitory effect. For this compound, understanding the precise role of each sugar unit in its interaction with the SUMO-activating enzyme (E1) would require detailed studies involving selective removal or modification of these glycosidic attachments.

Computational Chemistry in SAR Elucidation

Computational chemistry offers powerful tools to complement experimental SAR studies, enabling the prediction of molecular properties, interactions, and the design of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes mathematical relationships between the chemical structure of a series of compounds and their biological activity researchgate.netsciencepublishinggroup.com. By correlating molecular descriptors (e.g., electronic, steric, topological properties) with observed activities (e.g., IC50 values), QSAR models can predict the activity of new, unsynthesized molecules researchgate.netsciencepublishinggroup.comcresset-group.comnih.gov. For this compound, developing a QSAR model would involve generating a dataset of this compound analogues with varying structural features and their corresponding SUMOylation inhibitory activities. Such a model could then be used to guide the design of more potent inhibitors by identifying key structural features that correlate with high activity researchgate.netcresset-group.com. For example, a QSAR model could highlight specific functional groups or spatial arrangements on the aglycone or sugar moieties that are critical for binding to the SUMO E1 enzyme cresset-group.com.

Molecular Dynamics Simulations of Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions over time uzh.chnih.govrsc.org. By simulating the movement of atoms and molecules, MD can reveal how this compound or its analogues interact with their target protein (SUMO E1 enzyme) at an atomic level uzh.chnih.govrsc.orgunibas.chresearchgate.net. These simulations can illustrate binding modes, conformational changes induced by ligand binding, and the stability of the ligand-protein complex uzh.chnih.govunibas.chresearchgate.net. Understanding these dynamic interactions can help elucidate the mechanism of inhibition and identify specific amino acid residues or regions within the protein that are crucial for binding. For instance, MD simulations could show how different glycosidic moieties or modifications to the aglycone influence the orientation and stability of this compound within the SUMO E1 active site uzh.chunibas.chresearchgate.net.

Pharmacophore Development for Analogue Design

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exhibit biological activity researchgate.netcolumbiaiop.ac.innih.govnih.gov. Developing a pharmacophore model for this compound would involve identifying common structural features among active analogues that interact with the SUMO E1 enzyme. This model can then be used as a template to search large databases for new compounds with similar pharmacophoric features or to guide the rational design of novel this compound derivatives cresset-group.comresearchgate.netcolumbiaiop.ac.innih.gov. For example, a pharmacophore model could highlight the critical spatial positioning of hydroxyl groups on the sugar residues or specific aromatic regions of the aglycone that are essential for binding and inhibition researchgate.netcolumbiaiop.ac.innih.gov.

Pre-clinical Research and Applications Molecular and Cellular Focus

In Vitro Cytotoxicity and Selectivity Studies in Cancer Cell Lines

Kerriamycin B has demonstrated significant cytotoxic activity against a range of human cancer cell lines in vitro. Studies have reported potent growth inhibition (GI50 values) against prostate (PC-3), lung (NCI-H23), colon (HCT-15), stomach (NUGC-3), renal (ACHN), and breast (MDA-MB-231) cancer cells, with GI50 values falling within the micromolar range of 0.019 to 0.104 µM biorxiv.org. Beyond these specific cell lines, this compound has also shown broader antitumor effects, including prolonging survival periods in mice bearing Ehrlich ascites carcinoma scispace.com, mdpi.com. Its bio-activity profile also lists cytotoxic effects against murine L1210 leukemia mdpi.com.

| Cancer Cell Line | GI50 (µM) | Notes |

| Prostate (PC-3) | 0.019 - 0.104 | Potent inhibition |

| Lung (NCI-H23) | 0.019 - 0.104 | Potent inhibition |

| Colon (HCT-15) | 0.019 - 0.104 | Potent inhibition |

| Stomach (NUGC-3) | 0.019 - 0.104 | Potent inhibition |

| Renal (ACHN) | 0.019 - 0.104 | Potent inhibition |

| Breast (MDA-MB-231) | 0.019 - 0.104 | Potent inhibition |

| Ehrlich ascites carcinoma | Prolonged survival | Antitumor activity in vivo (mouse model) |

| Murine L1210 leukemia | Cytotoxic | Bio-activity listed |

Evaluation of Antimicrobial Activity Against Specific Microbial Strains

This compound exhibits notable antimicrobial properties, primarily against Gram-positive bacteria , nih.gov, ontosight.ai, scispace.com, researchgate.net. Studies indicate it possesses antibacterial activity against these strains, with some research also suggesting activity against Gram-negative bacteria ontosight.ai. The compound's mechanism in this context is thought to involve interactions with biological systems, potentially including DNA binding or enzyme inhibition .

| Microbial Strain | Activity |

| Gram-positive bacteria | Antibacterial activity |

| Gram-negative bacteria | Antibacterial activity |

Antiviral and Antiparasitic Activity in Model Systems

Research has explored this compound's potential against parasitic infections. Notably, it has demonstrated potent inhibitory activity against cysteine synthase (CS) enzymes in Entamoeba histolytica, a protozoan parasite responsible for amebiasis nih.gov, mmv.org. Specifically, this compound showed IC50 values of 0.63 ± 0.07 µM against E. histolytica cysteine synthase 1 (EhCS1) and 0.31 ± 0.01 µM against EhCS3 nih.gov, mmv.org. These enzymes are considered rational drug targets for anti-amebic agents as the pathway is absent in humans nih.gov, mmv.org, nih.gov. While some literature mentions "antiherpes activity" in a general context of antiviral research related to Urdamycin A, specific detailed findings for this compound in antiviral models were not prominent in the reviewed search results.

| Target | IC50 (µM) | Notes |

| Entamoeba histolytica CS1 | 0.63 ± 0.07 | Potent inhibition |

| Entamoeba histolytica CS3 | 0.31 ± 0.01 | Potent inhibition |

| Human fibroblast cells (MRC-5) | Cytotoxicity evaluated | Cytotoxicity data not specified |

Synergistic Effects of this compound with Other Biologically Active Agents (In Vitro)

While direct studies detailing synergistic effects specifically involving this compound are limited in the reviewed literature, the compound is recognized as a SUMO E1 inhibitor researchgate.net, nih.gov, thno.org. Research has shown that other SUMO E1 covalent allosteric inhibitors (CAIs) can exhibit synergistic effects when combined with polyamine synthesis inhibitors in cancer cell lines, such as T47D cells researchgate.net, researchgate.net. This suggests potential avenues for investigating similar synergistic interactions with this compound in combination therapies targeting pathways modulated by SUMOylation.

Research Tool Applications in Protein SUMOylation Studies

A primary and well-established application of this compound is its role as a potent inhibitor of protein SUMOylation, a critical post-translational modification process , nih.gov, researchgate.net, thno.org. This compound specifically targets the SUMO-activating enzyme (E1), thereby blocking the formation of the E1-SUMO intermediate, a crucial step in the SUMOylation cascade ontosight.ai, researchgate.net, nih.gov, nih.gov, thno.org. In vitro studies have determined its IC50 value to be 11.7 µM against the SUMOylation of RanGAP1-C2 researchgate.net, nih.gov, nih.gov. Furthermore, this compound has been shown to reduce high-molecular-weight SUMO conjugates in 293T cells at a concentration of 100 µM in vivo nih.gov, nih.gov. This selective inhibition of SUMOylation makes this compound a valuable tool for researchers studying the role of this modification in various cellular functions, protein regulation, and disease mechanisms nih.gov.

| Target | Assay | IC50 (µM) | In vivo Effect |

| SUMO-activating enzyme (E1) | RanGAP1-C2 SUMOylation (in vitro) | 11.7 | Reduced high-molecular-weight SUMO conjugates in 293T cells at 100 µM |

| SUMO-activating enzyme (E1) | Formation of E1-SUMO intermediate | Not specified | Blocks formation of E1-SUMO intermediate |

| Protein SUMOylation (general) | In vitro and in vivo | Not specified | Inhibits protein SUMOylation |

Compound Names

this compound

Urdamycin A

Analytical Methodologies for Kerriamycin B Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of Kerriamycin B and quantifying its presence in various samples. nih.gov Reverse-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.netnii.ac.jp This method effectively separates this compound from structurally similar angucyclines, such as Kerriamycins A and C, which are often co-produced during fermentation.

Purity is typically confirmed by injecting the sample into an HPLC system equipped with a UV detector. The resulting chromatogram shows peaks corresponding to the different compounds in the sample, and the area of the this compound peak relative to the total peak area indicates its purity. For biological testing, a purity of ≥95% is often required. One reported HPLC assay showed a purity of 96.24% for a sample of this compound.

Detailed research findings have established specific parameters for the analysis of this compound. A common method involves a C18 reverse-phase column and a gradient elution system. The mobile phase typically consists of a mixture of acetonitrile and water, with the proportion of acetonitrile gradually increasing over the course of the analysis to elute compounds of increasing hydrophobicity. Detection is frequently performed using a UV spectrophotometer at a wavelength of 254 nm. Under these conditions, this compound has been observed to have a distinct retention time, for instance, at 8.2 minutes.

Table 1: Example HPLC Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Technique | Reverse-phase HPLC |

| Column | C18, 250 × 4.6 mm |

| Mobile Phase | Acetonitrile-Water Gradient |

| Gradient | 60:40 to 90:10 (Acetonitrile:Water) over 20 min |

| Detection | UV at 254 nm |

| Retention Time | 8.2 min |

Data sourced from a study on this compound characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.commdpi.com This technique is invaluable for the definitive identification of this compound and its quantification in complex biological matrices. fda.gov

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common technique used for this purpose, as it is a soft ionization method that minimizes fragmentation of the parent molecule. nih.gov The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound, ESI-MS analysis in positive ion mode has shown a protonated molecule [M+H]⁺ at an m/z of 629.7. This mass is consistent with its molecular formula, C₃₄H₄₀N₄O₈S, providing strong evidence for its structural identification.

LC-MS/MS, or tandem mass spectrometry, can provide even greater specificity by selecting the parent ion, fragmenting it, and analyzing the resulting product ions, which serves as a structural fingerprint for the compound. wur.nllcms.cz This high degree of selectivity is crucial for accurate quantification, especially at low concentrations, and for distinguishing the target compound from isomers or other interfering substances. nih.gov

Table 2: Mass Spectrometry Data for this compound Identification

| Parameter | Specification |

|---|---|

| Technique | Electrospray Ionization-Mass Spectrometry (ESI-MS) |

| Ionization Mode | Positive |

| Observed Ion | [M+H]⁺ |

| Mass-to-Charge Ratio (m/z) | 629.7 |

| Inferred Molecular Formula | C₃₄H₄₀N₄O₈S |

Data sourced from the spectroscopic identification of this compound.

Spectrophotometric Assays for Concentration Determination

Spectrophotometry offers a simple and rapid method for determining the concentration of a substance in a solution by measuring its absorbance of light at a specific wavelength. jfda-online.comajchem-a.com For this compound, UV-Vis spectrophotometry is relevant due to the presence of chromophores in its isotetracenone core structure. nih.gov

The UV detector integrated into an HPLC system is a form of spectrophotometric assay. As the separated compound elutes from the column, it passes through a flow cell where its absorbance is measured at a set wavelength, such as 254 nm for this compound. The magnitude of the absorbance is proportional to the concentration of the compound in the eluent. By comparing the peak area from the sample to a calibration curve generated from standards of known concentration, the amount of this compound can be quantified. nih.gov

While standalone spectrophotometric methods for this compound are not extensively detailed in primary literature, the principle is widely applied for other antibiotics. jfda-online.comresearchgate.net Such an assay would involve preparing a solution of the purified compound and measuring its absorbance. The concentration can then be calculated using the Beer-Lambert law, provided the molar absorptivity coefficient at the chosen wavelength is known.

Bioactivity-Guided Fractionation Methodologies

Bioactivity-guided fractionation is a strategy used to isolate a specific bioactive compound from a complex natural source, such as a microbial broth containing this compound. rasayanjournal.co.inmdpi.com This process involves systematically separating the crude extract into simpler fractions and testing the biological activity of each fraction at every stage. sciensage.infodergipark.org.tr Only the active fractions are subjected to further purification, efficiently homing in on the compound responsible for the observed activity. nih.govscielo.br

The isolation of this compound from an Actinomycetes strain provides a clear example of this methodology. researchgate.netresearchgate.net Researchers used an in-situ, cell-based SUMOylation assay to screen microbial extracts for inhibitory activity. researchgate.net An extract that showed promise was then subjected to chromatographic fractionation.

The general workflow is as follows:

Crude Extraction: The microbial culture is extracted to obtain a complex mixture of all metabolites.

Initial Fractionation: The crude extract is separated into several fractions using techniques like silica gel column chromatography with a solvent gradient (e.g., chloroform-methanol).

Bioassay: Each fraction is tested for the desired biological activity. For this compound, this could be an antibacterial assay (e.g., against Bacillus subtilis) or a specific enzyme inhibition assay (e.g., SUMOylation inhibition). researchgate.net

Iterative Purification: The most active fraction is selected and subjected to further rounds of chromatography, often using a different separation principle or a higher-resolution technique like preparative HPLC. researchgate.net This process is repeated, with each new set of sub-fractions being tested in the bioassay, until a pure, active compound is isolated. nih.gov

This approach ensures that the purification effort is focused solely on the compound of interest, making it a highly efficient method for discovering and isolating novel bioactive natural products like this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Chloroform |

| Kerriamycin A |

| This compound |

| Kerriamycin C |

| Methanol |

Q & A

Q. How can I ensure my this compound research meets reproducibility standards?

- Provide step-by-step protocols for key assays (e.g., ribosomal binding assays) in supplementary materials.

- Use authenticated bacterial strains from repositories like ATCC and report genomic verification data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.